REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(N(CC)C(C)C)(C)C.[CH:16]([C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1)=[O:17]>CN(C)C1C=CN=CC=1>[CH:16]([C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[O:23])=[CH:20][CH:19]=1)=[O:17]
|
Name
|
|
Quantity
|
333 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
1.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
468 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C(=O)NC=2SC=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 355 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |